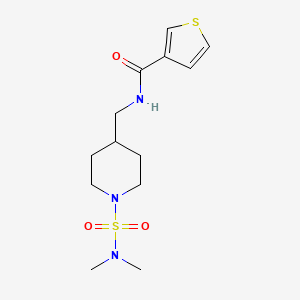

N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)thiophene-3-carboxamide

Description

N-((1-(N,N-Dimethylsulfamoyl)piperidin-4-yl)methyl)thiophene-3-carboxamide is a synthetic organic compound featuring a piperidine core substituted with a dimethylsulfamoyl group at the 1-position and a thiophene-3-carboxamide moiety linked via a methylene bridge. Its molecular formula is C₁₃H₁₉N₃O₃S₂, with a molecular weight of 329.44 g/mol. This compound is hypothesized to have applications in medicinal chemistry, though its specific pharmacological profile remains under investigation .

Properties

IUPAC Name |

N-[[1-(dimethylsulfamoyl)piperidin-4-yl]methyl]thiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N3O3S2/c1-15(2)21(18,19)16-6-3-11(4-7-16)9-14-13(17)12-5-8-20-10-12/h5,8,10-11H,3-4,6-7,9H2,1-2H3,(H,14,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYNIZYHCVDYRNW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)N1CCC(CC1)CNC(=O)C2=CSC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in Piperidine-Based Scaffolds

Piperidine derivatives are prevalent in pharmaceuticals due to their conformational flexibility and ability to interact with diverse biological targets. Below is a comparative analysis of the target compound with key analogs:

Table 1: Structural and Functional Comparison

Pharmacological and Functional Insights

Thiophene Carboxamide Positional Isomerism

- The target compound’s thiophene-3-carboxamide group distinguishes it from thiophene fentanyl (thiophene-2-carboxamide), which is a potent opioid agonist . Positional isomerism significantly alters receptor selectivity; the 3-position may reduce opioid activity but enhance interactions with non-opioid targets (e.g., enzymes or ion channels).

Substituent Effects on Piperidine

- Dimethylsulfamoyl vs. Chloroacetyl (BD288105):

- Phenylethyl vs. Dimethylsulfamoyl (Thiophene Fentanyl): The phenylethyl group in thiophene fentanyl facilitates µ-opioid receptor binding, while the dimethylsulfamoyl group in the target compound may redirect activity toward non-opioid targets (e.g., sulfonamide-sensitive enzymes like carbonic anhydrase) .

Functional Group Contributions to Binding

Hypothetical Target Engagement

While direct binding data for the target compound are unavailable, structural parallels suggest:

- GPCR Modulation: Piperidine derivatives often target G-protein-coupled receptors (GPCRs), but the absence of phenylethyl or fentanyl-like groups makes opioid activity unlikely .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.